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Sofosbuvir Impurity (GS-566500)-13C-d3

Cat. No.: B602731
CAS No.: 1256490-46-6
M. Wt: 415.29
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Description

Contextualization within Sofosbuvir (B1194449) Drug Substance Research and Metabolite Identification

Sofosbuvir is a prodrug, meaning it is metabolized in the body to produce the pharmacologically active agent. This metabolic process is extensive and occurs primarily in the liver, leading to the formation of the active nucleoside analog triphosphate, GS-461203. During the investigation of Sofosbuvir's metabolic fate, two major, but inactive, metabolites were identified: GS-331007 and GS-566500.

GS-331007 is the primary circulating metabolite, constituting over 90% of the drug-related material found in the systemic circulation. The second key metabolite, GS-566500 (also referred to as PSI-352707), accounts for approximately 7% of the systemic exposure to drug-related materials. medchemexpress.comtga.gov.au As part of drug substance research, any substance other than the active pharmaceutical ingredient (API) is considered an impurity. Therefore, metabolites like GS-566500 are also classified as impurities that must be monitored and controlled within specified limits to ensure the quality and consistency of the drug product. The isotopically labeled version, Sofosbuvir Impurity (GS-566500)-13C-d3, serves as a crucial reference standard for the accurate detection and quantification of this specific metabolite/impurity during analytical testing.

Significance of Stable Isotope Labeling (Carbon-13 and Deuterium) in Pharmaceutical Research

Stable isotope labeling is a powerful technique in pharmaceutical research that involves replacing one or more atoms of a molecule with their non-radioactive (stable) isotopes. musechem.commetsol.com The most commonly used stable isotopes in drug development are Carbon-13 (¹³C) and Deuterium (B1214612) (²H or D). iris-biotech.de This substitution creates a compound that is chemically identical to the unlabeled parent molecule but has a slightly higher molecular weight. metsol.com This mass difference is the key to its utility.

The significance of using stable isotopes like ¹³C and deuterium in pharmaceutical research is multifaceted:

Metabolism Studies (ADME): Labeled compounds are used as tracers to study the absorption, distribution, metabolism, and excretion (ADME) of a drug. musechem.comiris-biotech.denih.gov By tracking the labeled molecule's journey through a biological system, scientists can elucidate metabolic pathways and understand the drug's fate. nih.govsilantes.com

Quantitative Analysis: Stable isotope-labeled (SIL) compounds are ideal internal standards for quantitative analysis, particularly in mass spectrometry (MS). iris-biotech.denih.gov When added to a sample, the SIL standard co-elutes with the unlabeled analyte. Because they have nearly identical chemical and physical properties but different masses, they can be distinguished by the mass spectrometer. This allows for highly accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov

Enhanced Detection: The use of SILs helps to differentiate true biological signals from background noise in complex matrices like plasma or urine, a common challenge in LC-MS analysis. frontiersin.org This leads to more reliable and sensitive detection of metabolites. nih.gov

Safety and Precision: Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them safe for use in clinical studies. metsol.comiris-biotech.de They allow for precise tracking without altering the natural properties of the molecule, ensuring that the data accurately reflects the biological processes being observed. metsol.com

In the case of GS-566500-13C-d3, the incorporation of both carbon-13 and deuterium atoms provides a distinct mass shift, making it an excellent tool for researchers studying Sofosbuvir.

Research Scope and Objectives for this compound Studies

The development and use of this compound are driven by specific research objectives aimed at ensuring pharmaceutical quality and understanding the drug's behavior.

Table 1: Primary Research Objectives for this compound

Research ObjectiveDescription
Internal Standard for Quantification To serve as a highly accurate internal standard for the quantification of the unlabeled GS-566500 metabolite in various samples, including the drug substance and biological fluids. iris-biotech.de
Analytical Method Validation To aid in the development and validation of robust analytical methods (e.g., LC-MS/MS) for impurity profiling of Sofosbuvir, as required by regulatory agencies.
Metabolic Pathway Elucidation To be used in metabolic studies to precisely track the formation and potential further breakdown of the GS-566500 metabolite in vivo and in vitro. nih.govnih.gov
Toxicological Assessment Support To enable the precise measurement of GS-566500 concentrations in toxicological studies, which helps in evaluating the safety profile of the impurity. nih.gov
Bioequivalence Studies To act as a reference for quantifying the metabolite GS-566500 in bioequivalence studies that compare different formulations of Sofosbuvir.

By employing this stable isotope-labeled standard, researchers can achieve the high level of precision and accuracy required for regulatory compliance and a thorough understanding of the drug's characteristics.

Compound Information Table

Properties

CAS No.

1256490-46-6

Molecular Formula

[13C]C12H16FN3O9PD3

Molecular Weight

415.29

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

1233335-78-8 (unlabelled)

Synonyms

(2S)-2-(((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)amino)propanoic-13CD3 Acid;  O-Desisopropyl O-Desphenyl Sofosbuvir-13C,D3;  PSI 352707-13C,D3

tag

Sofosbuvir Impurities

Origin of Product

United States

Synthesis and Characterization of Sofosbuvir Impurity Gs 566500 13c D3 for Research Applications

Isotope Labeling Strategies and Methodologies for Complex Pharmaceutical Impurities

The introduction of stable isotopes into complex molecules like pharmaceutical impurities requires strategic planning to ensure efficient incorporation at specific, metabolically stable positions. chemicalsknowledgehub.com The choice of isotope and labeling position is dictated by the intended application, such as use in mass spectrometry-based quantitative analyses or for elucidating metabolic pathways. musechem.comrsc.org

Deuterium (B1214612) (d3) Incorporation Techniques in Synthetic Pathways

Deuterium labeling, or deuteration, involves the substitution of hydrogen atoms with their heavier isotope, deuterium. researchgate.net This subtle structural modification can enhance the metabolic stability of a compound, a property exploited in drug development to improve pharmacokinetic profiles. researchgate.net For the synthesis of GS-566500-13C-d3, deuterium is typically introduced via a deuterated reagent in a key synthetic step. Common techniques include:

Reductive amination with deuterated reagents: Using a deuterium source like sodium borodeuteride (NaBD₄) in a reductive amination step can install deuterium atoms at specific positions.

Base-catalyzed H/D exchange: Treatment of a suitable precursor with a deuterium source such as deuterium oxide (D₂O) in the presence of a base can lead to the exchange of acidic protons with deuterium. acs.org

Catalytic H/D exchange: Transition metal catalysts, such as iridium or ruthenium complexes, can facilitate the exchange of C-H bonds with deuterium from D₂ gas or D₂O under mild conditions. acs.orgprinceton.edu

Photochemical deuteration: This emerging technique utilizes light to promote deuterium incorporation, often allowing for late-stage functionalization of complex structures under mild conditions. rsc.org

In the context of GS-566500-13C-d3, the 'd3' designation suggests the incorporation of three deuterium atoms, likely within a methyl group introduced during the synthesis.

Carbon-13 (13C) Introduction via Labeled Precursors

Carbon-13 is a stable isotope that is invaluable for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy and as a tracer in metabolic studies. alfa-chemistry.com The introduction of ¹³C into a complex molecule is almost always achieved by using a commercially available, ¹³C-labeled building block early in the synthetic sequence. alfa-chemistry.comnih.gov

Strategies for ¹³C-labeling include:

Grignard reactions: Utilizing ¹³C-labeled carbon dioxide ([¹³C]CO₂) with a Grignard reagent to introduce a labeled carboxylic acid group. alfa-chemistry.com

Use of labeled synthons: Incorporating simple, commercially available ¹³C-labeled reagents like [¹³C]methyl iodide or [¹³C]formaldehyde. alfa-chemistry.com

Multi-step synthesis from basic ¹³C sources: In some cases, multi-step syntheses are developed starting from fundamental ¹³C sources like elemental carbon-13 or calcium carbide ([¹³C]CaC₂). rsc.org

Late-stage labeling: Advanced methods are being developed for the late-stage introduction of carbon isotopes, which can be more efficient by reducing the number of synthetic steps involving costly labeled materials. researchgate.netnih.gov

For GS-566500-13C-d3, a precursor containing a ¹³C-labeled carbon atom at a specific, desired position within the core structure would be utilized in the synthetic pathway.

Multi-Step Organic Synthesis Pathways for Sofosbuvir (B1194449) Impurity (GS-566500)-13C-d3

The synthesis of a dually labeled complex molecule like GS-566500-13C-d3 is a multi-step process that requires careful planning to incorporate the isotopic labels efficiently. While the specific proprietary synthesis pathway is not publicly available, a plausible general approach can be inferred from known synthetic routes for nucleoside analogues and related compounds. syrris.jpnih.gov

The synthesis would likely begin with a protected and labeled ribonucleoside derivative. The ¹³C label would be embedded within this starting material. The synthetic sequence would then involve several key transformations:

Glycosylation: Coupling of a protected and labeled sugar moiety with a pyrimidine (B1678525) base.

Functional group manipulations: A series of reactions to introduce the necessary functional groups at specific positions of the sugar and base, including the fluoro and methyl groups characteristic of sofosbuvir and its metabolites.

Phosphorylation/Phosphoramidation: Introduction of the phosphorus-containing side chain. It is at this stage or in a subsequent step that the d3-labeled group would likely be introduced, for instance, by using a d3-labeled alaninate (B8444949) derivative.

Deprotection: Removal of protecting groups to yield the final labeled impurity.

Each step requires careful optimization of reaction conditions to maximize yield and maintain the integrity of the isotopic labels. Purification after each key step, often using chromatographic techniques, is crucial to ensure the chemical purity of the intermediates and the final product.

Advanced Spectroscopic and Spectrometric Characterization of the Labeled Compound

Following synthesis, the comprehensive characterization of Sofosbuvir Impurity (GS-566500)-13C-d3 is imperative to confirm its chemical identity, structural integrity, and isotopic enrichment. rsc.org This is achieved through a combination of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and is particularly powerful for analyzing isotopically labeled compounds. veeprho.comtoref-standards.comapexvia.comalpaipars.com

¹³C NMR (Carbon-13 NMR): This method is used to determine the number and types of carbon atoms in a molecule. For the ¹³C-labeled compound, a significantly enhanced signal will be observed for the enriched carbon atom, confirming the position of the label.

¹⁹F NMR (Fluorine-19 NMR) and ³¹P NMR (Phosphorus-31 NMR): These techniques would be used to confirm the presence and chemical environment of the fluorine and phosphorus atoms, respectively, which are key structural features of GS-566500.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between different atoms within the molecule, providing unambiguous structural confirmation. apexvia.com

Table 1: Expected NMR Data for Isotopic Label Confirmation

Technique Observation Purpose
¹H NMR Disappearance or significant reduction of a specific proton signal. Confirms the position and extent of deuterium (d3) incorporation.
¹³C NMR A highly intensified signal at a specific chemical shift. Confirms the position and enrichment of the Carbon-13 label.

High-Resolution Mass Spectrometry for Isotopic Purity Assessment

High-resolution mass spectrometry (HRMS) is a highly sensitive and accurate technique used to determine the elemental composition of a molecule and to assess its isotopic purity. nih.govalmacgroup.com

Determination of Molecular Weight: HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which must correspond to the calculated exact mass of the dually labeled compound, C₁₃H₁₆D₃FN₃O₉P.

Isotopic Distribution Analysis: The technique can resolve the signals of molecules with different isotopic compositions (isotopologues). researchgate.netresearchgate.net By analyzing the relative intensities of the mass peaks corresponding to the unlabeled, partially labeled, and fully labeled species, the isotopic enrichment of both ¹³C and d3 can be accurately calculated. nih.gov This is crucial for ensuring the quality of the labeled standard for its use in quantitative studies. rsc.org

Table 2: HRMS Data for Isotopic Purity Assessment

Parameter Method Expected Result Significance
Exact Mass Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS Measurement of the m/z of the [M+H]⁺ or [M-H]⁻ ion, matching the theoretical value for C₁₃H₁₆D₃FN₃O₉P. Confirms the elemental composition and successful incorporation of all atoms.

Purification Techniques for Isotopic Purity and Chemical Identity in Research Standards

The purification of isotopically labeled compounds like this compound is a critical step to ensure their suitability as research standards. The primary objectives are to achieve high chemical and isotopic purity, removing any unlabeled or partially labeled species, as well as any process-related impurities. A combination of chromatographic and non-chromatographic techniques is often employed to meet the stringent purity requirements.

High-Performance Liquid Chromatography (HPLC) stands as a principal and powerful technique for the purification of nucleoside analogs and their derivatives. nih.govatdbio.com Given the polar nature of phosphoramidate (B1195095) compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a particularly effective method.

For the purification of compounds like GS-566500-13C-d3, a typical RP-HPLC method would involve a C18 column. nih.gov The mobile phase often consists of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.gov A gradient elution, where the proportion of the organic solvent is gradually increased, is commonly used to achieve optimal separation of the target compound from closely related impurities.

Table 1: Illustrative RP-HPLC Purification Parameters for Nucleotide Analogs

ParameterTypical Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1 M Ammonium (B1175870) Acetate or Phosphate (B84403) Buffer in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Linear gradient from 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10-100 µL

This table presents a generalized set of conditions and would require optimization for the specific separation of GS-566500-13C-d3.

The selection of the UV detection wavelength, typically around 260 nm for uracil-containing nucleosides, allows for the sensitive detection of the analyte and related substances. nih.gov Fractions are collected across the elution peak of the desired compound. These fractions are then analyzed for purity, and those meeting the required specification are pooled.

In addition to HPLC, crystallization can be a highly effective method for purifying solid compounds to a high degree of purity. google.comnih.gov This technique relies on the principle that the solubility of a compound in a solvent changes with temperature. For a successful recrystallization, a suitable solvent or solvent system must be identified in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, while impurities remain either soluble or insoluble at all temperatures. mdpi.com

The process involves dissolving the crude isotopically labeled compound in a minimal amount of a hot solvent. idtdna.com The solution is then allowed to cool slowly and undisturbed. umich.edunih.gov As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities are left behind in the mother liquor. The slow rate of cooling is crucial for the formation of large, well-defined crystals, which are indicative of high purity.

Table 2: Key Considerations for Recrystallization of Nucleoside Analogs

FactorDescription
Solvent Selection The solvent should not react with the compound. It should have a steep solubility curve for the target compound and a different solubility profile for impurities. mdpi.com
Dissolution The impure solid is dissolved in the minimum amount of hot solvent to create a saturated or near-saturated solution. idtdna.com
Cooling Gradual cooling is essential to promote crystal growth over rapid precipitation, which can trap impurities. umich.edu
Crystal Collection The purified crystals are separated from the supernatant by filtration.
Washing and Drying The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to remove residual solvent.

The choice between HPLC and recrystallization, or a combination of both, depends on the nature of the impurities and the required final purity. For achieving the high isotopic and chemical purity demanded for a research standard like this compound, a multi-step purification strategy is often necessary.

Advanced Analytical Methodologies Utilizing Sofosbuvir Impurity Gs 566500 13c D3 in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Quantitative Bioanalytical Research

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant analytical technology for trace analysis and the quantification of pharmaceuticals in complex biological matrices. waters.combioanalysis-zone.com Its high sensitivity, selectivity, and robustness make it the gold standard for pharmacokinetic and metabolism studies. bioanalysis-zone.comacanthusresearch.com In the development of biological drugs, LC-MS/MS is an established technique, complementary to traditional ligand-binding assays for protein quantification and essential for the analysis of small molecules like sofosbuvir (B1194449). bioanalysis-zone.com The method's power lies in its ability to separate compounds chromatographically before detecting them with high specificity based on their mass-to-charge ratio (m/z), a process that is crucial for distinguishing analytes from endogenous interferences in samples such as human plasma. nih.govnih.gov

The development of a robust LC-MS/MS method is a meticulous process aimed at creating a simple, rapid, and sensitive procedure for the simultaneous determination of an analyte and its internal standard. nih.gov For sofosbuvir and its labeled counterparts, this involves optimizing several key components.

Sample Preparation: The initial step involves extracting the analytes from the biological matrix, often human plasma. Techniques like liquid-liquid extraction (LLE) with solvents such as methyl tert-butyl ether or protein precipitation with acetonitrile (B52724) are commonly employed to remove interfering matrix components. nih.govnih.gov

Chromatographic Separation: Separation is typically achieved on a reversed-phase column, such as a C18 column. nih.govnih.gov The mobile phase, often a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve sharp peaks and short retention times. nih.govnih.govinnovareacademics.in For instance, one method successfully used a Zorbax SB-C18 column with an isocratic mobile phase of 5 mM ammonium formate buffer (pH 3.5) and acetonitrile (50:50, v/v). nih.gov Another achieved a rapid run time of 2.80 minutes using a C18 Zorbox eclipse plus column. nih.gov

Mass Spectrometric Detection: The quantitation is performed on a triple quadrupole tandem mass spectrometer, typically using an electrospray ionization (ESI) source in positive mode. nih.govnih.gov The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard, ensuring high selectivity. nih.govinnovareacademics.in For sofosbuvir, a transition of m/z 428.35/279.26 has been used, while a deuterated internal standard (Sofosbuvir-d3) utilized the transition m/z 431.38/282.37. innovareacademics.in

Method Validation: According to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), the developed method must be fully validated. nih.gov This process confirms the method's reliability by assessing several parameters, which are summarized in the table below based on published research for sofosbuvir.

Table 1: Summary of Validation Parameters from LC-MS/MS Methods for Sofosbuvir

ParameterFindingSource
Linearity Range 0.3-3000 ng/mL nih.govresearchgate.net
4.063-8000.010 ng/mL innovareacademics.in
5-5000 ng/mL nih.gov
Correlation Coefficient (r²) ≥ 0.9985 innovareacademics.in
Lower Limit of Quantification (LLOQ) 0.3 ng/mL nih.govresearchgate.net
Precision (%CV) ≤15% for intra- and inter-batch assays innovareacademics.in
Accuracy (% Recovery) Average extraction recovery of 81.72% nih.gov
Average extraction recovery of 75.36% innovareacademics.in

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS bioanalysis. acanthusresearch.comnih.govscilit.com A SIL-IS, such as Sofosbuvir Impurity (GS-566500)-13C-d3, is an analog of the analyte where one or more atoms are replaced with their heavy stable isotopes (e.g., ¹³C, ²H or D, ¹⁵N). acanthusresearch.comcrimsonpublishers.com The ideal SIL-IS has chemical and physical properties nearly identical to the unlabeled analyte, meaning it behaves similarly during sample extraction, chromatography, and ionization. waters.com

The key advantage is that the SIL-IS can effectively compensate for variations during the analytical process. crimsonpublishers.com Any sample loss during extraction or signal fluctuation due to matrix effects will affect both the analyte and the SIL-IS to the same degree. waters.com Because the SIL-IS is distinguished from the analyte by the mass spectrometer due to its higher mass, the ratio of the analyte's response to the internal standard's response remains constant, even if the absolute signals vary. waters.com This ensures the accuracy and precision of the quantitative results. crimsonpublishers.commusechem.com The use of a SIL-IS has been widely shown to yield better assay performance and more reproducible and accurate recoveries compared to using structurally related but non-isotopic compounds as internal standards. acanthusresearch.commusechem.com

For this compound, the incorporation of both Carbon-13 and deuterium (B1214612) (d3) provides a sufficient mass difference from the unlabeled analyte to prevent isotopic crosstalk while ensuring that its chromatographic retention time and ionization efficiency are virtually identical. This makes it an ideal internal standard for rigorous bioanalytical research and pharmacokinetic studies. acanthusresearch.commusechem.com

Matrix effects are a significant challenge in LC-MS analysis, particularly with ESI, and can compromise the accuracy and sensitivity of a method. nih.govchromatographyonline.com These effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in plasma) interfere with the ionization of the analyte, leading to ion suppression or enhancement. chromatographyonline.comlongdom.org

The primary and most effective strategy for mitigating matrix effects is the use of a co-eluting stable isotope-labeled internal standard, such as this compound. longdom.orgbohrium.com Because the SIL-IS and the analyte have nearly identical physicochemical properties, they experience the same degree of ion suppression or enhancement from the matrix components. waters.com By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix is normalized, leading to more accurate and reliable quantification. waters.comlongdom.org

While a SIL-IS is the best corrective measure, other strategies can be employed to reduce the source of the interference:

Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are used to selectively remove a large portion of the interfering matrix components before the sample is injected into the LC-MS system. longdom.org

Chromatographic Separation: Optimizing the HPLC method to chromatographically separate the analyte from the bulk of the matrix components can also minimize ion suppression. chromatographyonline.com

Sample Dilution: Simply diluting the sample can reduce the concentration of interfering compounds, though this may compromise the sensitivity if the analyte concentration is already low. chromatographyonline.com

Alternative Ionization Techniques: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than ESI because ionization occurs in the gas phase, avoiding many of the liquid-phase competition mechanisms present in ESI. nih.gov

Qualitative assessment of matrix effects can be performed using a post-column infusion experiment, which identifies regions in the chromatogram where ion suppression or enhancement occurs. nih.govnih.gov

Chromatographic Techniques for Impurity Profiling Research

Impurity profiling is a critical aspect of pharmaceutical development and quality control, aimed at the identification and quantification of all potential impurities in a drug substance and its final dosage form. High-performance liquid chromatography (HPLC) is a powerful and versatile tool for this purpose, offering high sensitivity and selectivity for separating the active pharmaceutical ingredient (API) from process-related impurities and degradation products. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the analysis of sofosbuvir and its impurities. researchgate.netdoaj.orgresearchgate.net In this method, a non-polar stationary phase (typically a C18 column) is used with a polar mobile phase, causing more polar compounds to elute earlier than less polar compounds. researchgate.netd-nb.info

Several RP-HPLC methods have been developed and validated for the estimation of sofosbuvir and its related impurities in bulk drug and pharmaceutical formulations. researchgate.netd-nb.info These methods are designed to be simple, specific, precise, and accurate, adhering to International Council for Harmonisation (ICH) guidelines. doaj.orgresearchgate.net The specificity of the method is crucial, demonstrating that the peaks for sofosbuvir and its various impurities are well-resolved from one another. oup.com Stress testing (e.g., exposure to acidic, basic, oxidative, and photolytic conditions) is performed to generate potential degradation products and ensure the method can separate them from the main drug peak. oup.comrasayanjournal.co.in

Table 2: Examples of Validated RP-HPLC Methods for Sofosbuvir Impurity Analysis

Stationary PhaseMobile PhaseDetectionKey FindingSource
Agilent Eclipse XDB-C18 (4.6 x 250 mm, 5 µm)0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50)UV at 260 nmRetention time for Sofosbuvir was 3.674 min and for a phosphoryl impurity was 5.704 min. researchgate.netdoaj.orgd-nb.info
Hypersil C18 (4.6 x 150 mm, 5 µm)Methanol (B129727) (100% v/v)UV at 265 nmRetention time of Sofosbuvir was 3.515 min. researchgate.net
Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm)Methanol:Water (70:30, v/v)UV and LC-MS-MSMethod was stability-indicating and separated degradation products. oup.com
Spursil C18 (250 × 4.5 mm, 5 µm)0.1 M KH₂PO₄ and Methanol (pH 4.5, 60:40 v/v)Photodiode Array at 240 nmStability-indicating method for simultaneous estimation of sofosbuvir and velpatasvir. rasayanjournal.co.in

These methods demonstrate good linearity over a range of concentrations and have low limits of detection (LOD) and quantification (LOQ), allowing for the analysis of impurities at very low levels. researchgate.netdoaj.org

While a single, well-validated RP-HPLC method is powerful, relying on it alone carries the risk that an impurity may co-elute with the main API peak or another impurity, thus remaining undetected. To ensure the highest level of purity assessment, an orthogonal chromatographic approach is employed. researchgate.net

Orthogonal chromatography involves using a second, completely different analytical method where the selectivity and retention mechanisms are significantly different from the primary method. researchgate.net This greatly increases the probability of separating any co-eluting peaks. researchgate.net An orthogonal method serves as a crucial tool to confirm the specificity of the primary method. researchgate.net

Strategies for developing an orthogonal method include:

Changing the Stationary Phase: Using a column with fundamentally different chemistry, such as a PBD-zirconia phase or employing Hydrophilic Interaction Liquid Chromatography (HILIC) or Anion-Exchange (AEX) chromatography, can provide a different separation selectivity compared to a standard C18 column. researchgate.netquality-assistance.com

Altering Mobile Phase Conditions: Drastically changing the mobile phase, for instance by using a different organic modifier (e.g., methanol instead of acetonitrile) or operating at a significantly different pH, can alter the ionization state of analytes and thus their retention behavior. researchgate.net

By analyzing the sample using two or more orthogonal systems, a more comprehensive and reliable impurity profile can be established, providing greater confidence in the quality and purity of the drug substance. researchgate.net

Integration of Analytical Platforms for Comprehensive Research Data Generation

The comprehensive characterization of pharmaceutical impurities necessitates a multi-faceted analytical approach, as no single technique can deliver the breadth and depth of data required for full structural elucidation and precise quantification. nih.gov The integration of multiple, powerful analytical platforms is crucial for generating a complete data package for impurities like GS-566500, the non-labeled analogue of this compound. This integrated strategy ensures not only accurate measurement but also a thorough understanding of the impurity's chemical identity, which is a critical aspect of pharmaceutical research and development. americanpharmaceuticalreview.comscirp.org

A cornerstone of this integrated approach is the use of stable isotope-labeled (SIL) internal standards, such as this compound. musechem.comcrimsonpublishers.com In quantitative mass spectrometry, SIL internal standards are considered the gold standard because their chemical and physical properties are nearly identical to the target analyte. acanthusresearch.com This similarity allows the SIL standard to co-elute with the analyte during chromatographic separation and experience similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement. crimsonpublishers.comwaters.com The use of this compound is therefore pivotal for achieving the accuracy and precision required in research settings. musechem.com

The primary analytical workflow often combines liquid chromatography (LC) with various forms of mass spectrometry (MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique is the workhorse for quantitative analysis. researchgate.net The LC system separates the target impurity (GS-566500) from the active pharmaceutical ingredient (Sofosbuvir) and other components in the sample matrix. The tandem mass spectrometer then provides highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). In this mode, specific precursor-to-product ion transitions are monitored for both the analyte and the SIL internal standard, this compound. This high specificity minimizes interference and allows for reliable quantification even at trace levels. scirp.org

Interactive Data Table: Illustrative LC-MS/MS Parameters Users can sort and filter the data to compare the parameters for the analyte and its stable isotope-labeled internal standard.

CompoundRolePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
GS-566500Analyte512.1259.14.5
GS-566500-13C-d3Internal Standard516.1263.14.5
  • High-Resolution Mass Spectrometry (HRMS): To complement the quantitative data from LC-MS/MS, High-Resolution Mass Spectrometry is integrated into the research platform. youtube.comtoref-standards.com HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide exceptionally accurate mass measurements, typically with errors of less than 5 parts per million (ppm). americanpharmaceuticalreview.com This precision allows for the determination of the elemental composition of the impurity, providing a high degree of confidence in its identity and distinguishing it from other potential isobaric (same nominal mass) compounds. toref-standards.comnih.gov
  • Interactive Data Table: Example HRMS Data for GS-566500 This table demonstrates the accuracy of HRMS in confirming the elemental composition of the impurity.

    ParameterValue
    Elemental FormulaC19H22FN3O9P
    Theoretical Exact Mass511.1054
    Measured Exact Mass511.1051
    Mass Error (ppm)-0.59
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS techniques provide invaluable data on mass and elemental formula, they offer limited information about the specific arrangement of atoms in three-dimensional space. nih.gov For unequivocal structure confirmation, integration with NMR spectroscopy is essential. nih.govamericanpharmaceuticalreview.com In this workflow, fractions containing the impurity identified by LC-MS are collected and concentrated for offline NMR analysis. Techniques such as 1H NMR, 13C NMR, and various 2D NMR experiments (e.g., COSY, HSQC) are used to piece together the molecule's structural framework. The data from MS and NMR are complementary; MS can identify the molecular formula while NMR confirms the precise isomeric structure. nih.govnih.gov
  • The synergy of these platforms provides a comprehensive dataset that is greater than the sum of its parts. The integration ensures that the impurity is not only accurately quantified (via LC-MS/MS with the aid of this compound) but also unambiguously identified and structurally characterized (via HRMS and NMR). nih.govamericanpharmaceuticalreview.com This rigorous, multi-platform approach is fundamental to generating the high-quality, reliable data required for advanced pharmaceutical research.

    Summary of Data Contribution by Integrated Platform

    Analytical Platform Primary Data Contribution
    LC-MS/MS Quantitative analysis and detection
    HRMS Elemental composition and formula confirmation

    Research on the Formation Mechanisms and Metabolic Pathways of Gs 566500

    Elucidation of Chemical Degradation Pathways of Sofosbuvir (B1194449) Leading to GS-566500 (or related impurities)

    Forced degradation studies are essential in pharmaceutical development to understand the stability of a drug substance, identify potential degradation products, and establish degradation pathways under various stress conditions. ijper.orgorientjchem.org Research on sofosbuvir has revealed its susceptibility to degradation under hydrolytic and oxidative stress, while it remains stable under thermal and photolytic conditions. ijper.orgresearchgate.netscispace.com

    Sofosbuvir demonstrates significant degradation under both acidic and alkaline hydrolytic conditions. ijper.org Studies conducted according to International Council for Harmonisation (ICH) guidelines have shown that the extent of degradation is considerable when the drug is subjected to acid and base hydrolysis. researchgate.net

    In one study, sofosbuvir was refluxed in 0.1 N HCl at 70°C for 6 hours, resulting in 23% degradation. ijper.org A separate investigation using 1N HCl at 80°C for 10 hours of reflux found a total degradation of 8.66%. scispace.com Under alkaline conditions, the degradation is even more pronounced. Refluxing in 0.1 N NaOH for 10 hours at 70°C led to 50% degradation. ijper.org Another study using 0.5 N NaOH at a lower temperature of 60°C for 24 hours resulted in 45.97% degradation. scispace.com The primary degradation products (DPs) observed under these conditions were identified by their mass-to-charge ratios (m/z), including DP I with an m/z of 488 in acidic conditions and DP II with an m/z of 393.3 in alkaline conditions. ijper.org Another degradation product with a mass of 417.09 (M+H) was identified under acidic stress. scispace.com

    Table 1: Summary of Hydrolytic Degradation Studies of Sofosbuvir

    ConditionTemperatureDurationDegradation (%)Degradation Products (m/z)Source
    0.1 N HCl70°C6 hours23%DP I (m/z 488) ijper.org
    1 N HCl80°C10 hours8.66%m/z 417.09 scispace.com
    0.1 N NaOH70°C10 hours50%DP II (m/z 393.3) ijper.org
    0.5 N NaOH60°C24 hours45.97%Not Specified scispace.com

    Sofosbuvir is susceptible to oxidative stress. ijper.org When subjected to 3% hydrogen peroxide (H₂O₂) for 7 days, a degradation of 19.02% was observed. ijper.org In contrast, a separate study using 30% H₂O₂ at 80°C for two days reported a much lower degradation of only 0.79%. scispace.com The proposed mechanism for oxidative degradation involves the formation of an amine oxide from the tertiary amine structure within the sofosbuvir molecule. ijper.org A single degradation product peak was noted in one study under oxidative stress. ijper.org Another investigation utilized cerium (IV) in a sulfuric acid medium at 100°C to induce oxidative degradation, allowing for the isolation and characterization of the resulting products. orientjchem.orgresearchgate.net

    Table 2: Summary of Oxidative Degradation Studies of Sofosbuvir

    ConditionTemperatureDurationDegradation (%)Source
    3% H₂O₂Room Temp.7 days19.02% ijper.org
    30% H₂O₂80°C2 days0.79% scispace.com
    Cerium (IV) / H₂SO₄100°C25 minutesNot Quantified orientjchem.orgresearchgate.net

    Studies investigating the impact of environmental factors such as heat and light have concluded that sofosbuvir is a stable compound under these conditions. ijper.orgresearchgate.net No degradation was observed when sofosbuvir was exposed to a temperature of 50°C for 21 days. ijper.org Similarly, the drug was found to be stable when exposed to photolytic conditions, with no degradation products forming after 21 days of exposure to sunlight or 24 hours of exposure to UV light at 254 nm. ijper.orgscispace.com

    Enzymatic and Biotransformation Research of Sofosbuvir Resulting in GS-566500 Formation

    Sofosbuvir is a phosphoramidate (B1195095) prodrug that requires intracellular metabolism to be converted into its pharmacologically active form. scispace.comnih.gov This multi-step metabolic activation occurs primarily in the liver. nih.govnih.gov The metabolite GS-566500 is formed during this biotransformation process. pharmgkb.orgmedchemexpress.comacanthusresearch.com

    Following administration, sofosbuvir is rapidly metabolized. nih.gov The initial and rate-limiting step in its activation pathway is the hydrolysis of the carboxyl ester moiety. scispace.comnih.gov In vitro studies have identified that this reaction is catalyzed by human cathepsin A (CatA) and carboxylesterase 1 (CES1). nih.govpatsnap.com This hydrolysis leads to the formation of an intermediate, referred to as Metabolite X or GS-606965. nih.govnih.gov Subsequently, a non-enzymatic chemical activation results in an alanyl phosphate (B84403) intermediate. nih.gov

    The next crucial step is the cleavage of the phosphoramidate bond by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), which removes the amino acid portion and releases the monophosphate metabolite. scispace.comnih.gov The pathway data suggests that GS-566500 is an intermediate metabolite involved in this stage of the conversion. pharmgkb.org Studies using human liver and kidney microsomes have shown that sofosbuvir can potently inhibit carboxylesterase-2 (CES2), demonstrating a complex interaction with hydrolytic enzymes. nih.gov In vitro incubations of sofosbuvir with primary human hepatocytes confirmed the rapid intracellular formation of the intermediate metabolite X. nih.gov

    Preclinical models have been instrumental in identifying the key enzymes and pathways involved in sofosbuvir's metabolism. The primary enzymes responsible for the initial activation steps are CatA, CES1, and HINT1. scispace.comnih.gov After the formation of the monophosphate metabolite, two subsequent phosphorylation events are required to form the active triphosphate analog, GS-461203. nih.gov These final steps are catalyzed by cellular kinases, specifically UMP-CMP kinase (UMP-CMPK) and nucleoside diphosphate (B83284) kinase (NDPK). nih.govnih.gov

    A study using a rat model of non-alcoholic fatty liver disease (NAFLD) demonstrated that the expression of the UMP-CMPK enzyme was significantly reduced in steatotic livers compared to healthy ones. nih.govnih.gov This reduction in UMP-CMPK expression suggests an impairment in the metabolic activation of sofosbuvir in this preclinical model, highlighting the critical role of this enzyme in the biotransformation pathway. nih.govnih.gov It was also noted that sofosbuvir is rapidly degraded in rodent plasma due to high levels of esterase activity, leading to the measurement of its metabolite, GS-331007, to assess pharmacokinetic profiles. nih.gov

    Table 3: Key Enzymes in the Biotransformation of Sofosbuvir

    EnzymeRole in Metabolic PathwaySource
    Cathepsin A (CatA)Hydrolysis of carboxyl ester moiety scispace.comnih.govpatsnap.com
    Carboxylesterase 1 (CES1)Hydrolysis of carboxyl ester moiety scispace.comnih.govpatsnap.com
    Histidine Triad Nucleotide-binding Protein 1 (HINT1)Cleavage of phosphoramidate bond scispace.comnih.gov
    UMP-CMP Kinase (UMP-CMPK)First phosphorylation step (Monophosphate to Diphosphate) nih.govnih.gov
    Nucleoside Diphosphate Kinase (NDPK)Second phosphorylation step (Diphosphate to Triphosphate) nih.govnih.gov

    Investigation of Process-Related Impurity Formation during Chemical Synthesis Research

    The synthesis of complex pharmaceutical molecules like Sofosbuvir is a multi-step process that can inadvertently lead to the formation of process-related impurities. These impurities can arise from various factors, including side reactions, degradation of the active pharmaceutical ingredient (API) under specific reaction conditions, or the presence of reactive intermediates. A thorough investigation into the formation of such impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. One such impurity associated with Sofosbuvir is GS-566500, also known as O-Desisopropyl O-Desphenyl Sofosbuvir. chemicalbook.com

    Forced degradation studies are a key component of drug development and are designed to identify the likely degradation products of a drug substance. These studies involve subjecting the drug to stress conditions such as heat, light, humidity, and varying pH levels (acidic and basic) to accelerate degradation. scirp.orgnih.gov Research has shown that Sofosbuvir is susceptible to degradation under certain stress conditions, leading to the formation of various impurities. scirp.orgijper.org

    One significant finding from forced degradation studies is the formation of an impurity with the molecular formula C13H19FN3O9P and a molecular weight of 411.08 g/mol under basic conditions. This impurity has been identified as (S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate, which corresponds to the structure of GS-566500. scirp.org

    The formation of GS-566500 as a degradation product was prominently observed during base-induced degradation of Sofosbuvir. In a detailed study, Sofosbuvir was subjected to 0.5 N sodium hydroxide (B78521) (NaOH) at 60°C for 24 hours, which resulted in significant degradation of the parent drug. scirp.org Two primary degradation products were identified, with one of them being GS-566500, accounting for a substantial portion of the degradation. scirp.org This indicates that the phosphoramidate linkage in the Sofosbuvir molecule is susceptible to hydrolysis under basic conditions, leading to the cleavage of both the phenoxy and the isopropyl ester groups to form GS-566500. The presence of this impurity is a critical quality attribute to be monitored during the manufacturing process of Sofosbuvir, especially in steps involving basic conditions.

    The following data tables summarize the findings from a forced degradation study that identified the formation of GS-566500.

    Table 1: Summary of Forced Degradation Conditions for Sofosbuvir and Formation of GS-566500
    Stress ConditionConditionsTotal Degradation (%)GS-566500 Formation (%)Reference
    Acid Hydrolysis1N HCl, 80°C, 10 h8.66Not Detected scirp.org
    Base Hydrolysis0.5 N NaOH, 60°C, 24 h45.9717.17 scirp.org
    Oxidative Degradation30% H2O2, 80°C, 2 days0.79Not Detected scirp.org
    Thermal Degradation-StableNot Detected scirp.orgpsychosocial.com
    Photolytic DegradationExposure to 254 nm UV light, 24 hStableNot Detected scirp.orgpsychosocial.com
    Table 2: Characterization Data of Base Degradation Product B (GS-566500)
    ParameterValueReference
    Molecular FormulaC13H19FN3O9P scirp.org
    Molecular Weight411.08 scirp.org
    HRMS (m/z) [M+H]+412.0900 scirp.org

    The identification and characterization of process-related impurities like GS-566500 are crucial for the development of robust manufacturing processes and appropriate control strategies to ensure the purity and safety of Sofosbuvir. google.com The synthesis and storage of Sofosbuvir must be carefully managed to minimize the formation of such impurities. daicelpharmastandards.com

    Applications of Sofosbuvir Impurity Gs 566500 13c D3 in Mechanistic Research and Drug Disposition Studies

    Utilization as a Tracer in Metabolic Fate Research

    Stable isotope-labeled compounds are paramount in metabolic fate research as they allow scientists to trace the journey of a substance through a biological system without altering its chemical behavior. nih.govnih.gov While a labeled parent drug is typically used to trace its primary metabolic pathways, a labeled impurity standard like GS-566500-13C-d3 is vital for understanding the metabolic fate of the impurity itself.

    Following administration, the prodrug Sofosbuvir (B1194449) is extensively metabolized in the liver to form its pharmacologically active triphosphate analog, GS-461203, and the major, inactive circulating metabolite, GS-331007. nih.govnih.gov Studies in various species have identified GS-331007 as the primary drug-related material, accounting for over 80-90% of the total exposure in plasma, urine, and feces. nih.govnih.gov The minor metabolite, GS-566500, has also been detected in the plasma and liver of preclinical species like rats and dogs. nih.gov

    By using GS-566500-13C-d3 as an internal standard, researchers can accurately quantify the concentration of the unlabeled GS-566500 impurity in various biological matrices. This allows for the investigation of whether the impurity is further metabolized, accumulates in specific tissues, or is eliminated from the body. Such studies are critical for assessing any potential risks associated with the impurity, ensuring that it does not convert into toxic or pharmacologically active species that could compromise the safety profile of the drug.

    Mechanistic Research on Phosphoramidate (B1195095) Prodrug Activation and Biotransformation

    Sofosbuvir is a phosphoramidate prodrug, a class of compounds designed to deliver a nucleoside monophosphate into target cells, bypassing the often-inefficient initial phosphorylation step required for activation. acs.orgnih.gov The activation of Sofosbuvir is a multi-step enzymatic process primarily occurring within liver cells. patsnap.com

    The proposed activation pathway involves:

    Hydrolysis of the carboxyl ester by cellular enzymes like Cathepsin A (CatA) or Carboxylesterase 1 (CES1). patsnap.comnih.gov

    This is followed by the expulsion of the phenol (B47542) group and subsequent hydrolysis to form an intermediate phosphoramidate metabolite. nih.govnih.gov

    Finally, the action of a phosphoramidase, such as Histidine Triad (B1167595) Nucleotide-Binding Protein 1 (HINT1), cleaves the P-N bond to release the monophosphate of the active nucleoside. nih.govresearchgate.net

    This monophosphate is then rapidly phosphorylated twice more to yield the active triphosphate analog, GS-461203, which inhibits the HCV NS5B RNA-dependent RNA polymerase. acs.orgpatsnap.com

    During in vitro studies using human liver fractions or hepatocytes to elucidate this complex mechanism, the ability to accurately measure each transient metabolite is crucial. researchgate.net This is where a stable isotope-labeled internal standard like GS-566500-13C-d3 becomes essential. By adding a known quantity of the labeled standard to the experimental samples, researchers can use LC-MS/MS to precisely quantify the levels of the actual impurity, GS-566500, alongside the parent drug and its other metabolites. nih.govnih.gov This ensures that measurements are corrected for any variations in sample preparation or instrument response, providing reliable data on the kinetics of the prodrug activation and biotransformation pathways. sigmaaldrich.com

    Time PointSofosbuvirMetabolite XGS-331007 MonophosphateGS-331007 Triphosphate (Active)
    1 hourHighRapidly FormedIncreasingIncreasing
    8 hoursDecreasingLow/TransientPeakHigh
    24 hoursLowVery LowDecreasingPersistent

    Table 1: Illustrative timeline of Sofosbuvir's metabolic activation in an in vitro primary human hepatocyte model. The precise quantification of each metabolite at various time points is enabled by the use of stable isotope-labeled internal standards during LC-MS/MS analysis. Data is conceptually based on findings from multiple studies. researchgate.net


    Research on Drug Disposition and Metabolite Profiles in Preclinical Models Using Labeled Standards

    Before a drug can be approved for human use, its absorption, distribution, metabolism, and excretion (ADME), collectively known as drug disposition, must be thoroughly characterized in preclinical animal models. Stable isotope-labeled standards are fundamental to these studies, providing the analytical rigor needed for accurate quantification. nih.gov

    Pharmacokinetic studies in rats, dogs, and monkeys are conducted to understand how Sofosbuvir and its metabolites are handled by the body. nih.gov Clinical pharmacology studies have established that GS-331007 is the main circulating metabolite, while Sofosbuvir and GS-566500 are present at much lower levels. researchgate.netfda.govgilead.com For instance, in dogs, GS-331007 accounted for 93.4% of the total plasma exposure, while the parent drug and GS-566500 accounted for only 4.5% and 1.6%, respectively. nih.gov

    The use of GS-566500-13C-d3 as an internal standard allows for the reliable quantification of the GS-566500 impurity in these preclinical studies. This is crucial for building a complete metabolite profile and ensuring that the exposure to this impurity is within safe limits. It also allows researchers to investigate how disease states, such as hepatic or renal impairment, might alter the disposition of not just the parent drug but also its minor metabolites and impurities. nih.gov For example, studies in subjects with renal insufficiency rely on precise measurements of Sofosbuvir and its metabolites (including GS-566500 and GS-331007) to assess safety and determine if dose adjustments are necessary. clinicaltrials.gov

    AnalyteHealthy Rat Model (AUC ng·h/mL)Rat Model with Liver Disease (AUC ng·h/mL)Fold Change
    Sofosbuvir1,5002,400~1.6x
    GS-33100710,00013,900~1.4x

    Table 2: Example of pharmacokinetic data from a preclinical study comparing Sofosbuvir and its primary metabolite exposure (Area Under the Curve - AUC) in healthy versus disease models. Accurate quantification, essential for these comparisons, is achieved using stable isotope-labeled internal standards for each analyte measured via LC-MS/MS. Data is conceptually based on findings from multiple studies. researchgate.net


    Methodological Research in Understanding Drug-Drug Interactions at the Metabolic Level

    Sofosbuvir has a low potential for many drug-drug interactions (DDIs) but is a known substrate for the drug transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govnih.gov Co-administration with potent inducers of these transporters, such as rifampin or St. John's wort, can significantly decrease the plasma concentration of Sofosbuvir, potentially reducing its efficacy. researchgate.netrxlist.com Conversely, inhibitors of P-gp and BCRP can increase Sofosbuvir exposure. nih.govmedscape.com

    DDI studies are designed to quantify these changes. In a typical study, the pharmacokinetics of Sofosbuvir are measured alone and then again when co-administered with another drug. nih.gov The precise measurement of Sofosbuvir, its key metabolites, and any relevant impurities is critical to interpret the results correctly. The use of specific internal standards, such as Sofosbuvir Impurity (GS-566500)-13C-d3 for the impurity GS-566500, and other labeled standards for the parent drug and its main metabolites, is standard practice in the bioanalytical methods supporting these trials. jyoungpharm.orgnih.gov This ensures that any observed change in concentration is a true reflection of a drug interaction and not an artifact of the analytical process, providing clear, actionable data for clinical co-administration guidelines. univ-perp.fryoutube.com

    Table of Mentioned Compounds

    Compound Name Abbreviation / Other Names Description
    Sofosbuvir PSI-7977, SOV The parent phosphoramidate prodrug.
    This compound - The stable isotope-labeled internal standard.
    GS-566500 Sofosbuvir Impurity 49 A known metabolite and impurity of Sofosbuvir. chemicalbook.comchemicalbook.com
    GS-331007 - The primary, inactive, major circulating metabolite of Sofosbuvir.
    GS-461203 - The pharmacologically active uridine (B1682114) analog triphosphate form of Sofosbuvir.
    Metabolite X - A transient intermediate metabolite in the activation of Sofosbuvir.
    Cathepsin A CatA An enzyme involved in the hydrolysis and activation of Sofosbuvir.
    Carboxylesterase 1 CES1 An enzyme involved in the hydrolysis and activation of Sofosbuvir.
    Histidine Triad Nucleotide-Binding Protein 1 HINT1 A phosphoramidase enzyme that cleaves the P-N bond during prodrug activation.
    P-glycoprotein P-gp A drug efflux transporter for which Sofosbuvir is a substrate.
    Breast Cancer Resistance Protein BCRP A drug efflux transporter for which Sofosbuvir is a substrate.

    Future Directions and Advanced Research Frontiers for Sofosbuvir Impurity Gs 566500 13c D3

    Development of Novel Isotope Labeling Methodologies for Complex Pharmaceutical Impurities

    The synthesis of complex, isotopically labeled molecules like Sofosbuvir (B1194449) Impurity (GS-566500)-13C-d3 presents significant challenges. Traditional methods often involve multi-step syntheses using expensive, isotopically enriched starting materials. x-chemrx.com However, the field is rapidly advancing, with new methodologies focused on efficiency, cost-effectiveness, and the ability to introduce labels at later stages of the synthesis. chemicalsknowledgehub.com

    Key developments in this area include late-stage functionalization and hydrogen isotope exchange (HIE). musechem.comx-chemrx.com Late-stage labeling is particularly advantageous as it allows for the incorporation of isotopes into a nearly complete molecular backbone, reducing the time and cost associated with a full synthesis. chemicalsknowledgehub.com HIE reactions, for instance, can introduce deuterium (B1214612) by exchanging it with hydrogen atoms in the molecule, a process that can be catalyzed by various metals. researchgate.net For incorporating ¹³C, innovative methods are being developed to avoid the use of hazardous and expensive ¹³CO gas. mdpi.com One such strategy involves the in situ generation of ¹³CO from stable, condensed sources like sodium formate (B1220265) (H¹³COONa) and acetic anhydride. mdpi.com

    Flow chemistry is another emerging technique that offers precise control over reaction parameters like temperature and time, leading to improved yields and safety, which is particularly beneficial for isotope-labeling reactions. x-chemrx.com These advanced synthetic methods are crucial for producing complex labeled impurities like GS-566500-¹³C-d3, making them more accessible for research. x-chemrx.comresearchgate.net

    Table 1: Comparison of Isotope Labeling Methodologies

    Methodology Description Advantages Challenges
    Traditional Synthesis Involves building the molecule from the ground up using isotopically enriched starting materials. x-chemrx.com High isotopic purity and precise label positioning. Time-consuming, expensive, and often involves multiple complex steps. irisotope.com
    Late-Stage Functionalization Introduces isotopes into a complex, nearly complete molecule in the final steps of a synthetic route. chemicalsknowledgehub.com Reduces timelines and costs; efficient for complex molecules. chemicalsknowledgehub.com Requires development of specific reactions for each target molecule; may have regioselectivity issues.
    Hydrogen Isotope Exchange (HIE) Exchanges hydrogen atoms in a molecule with deuterium or tritium, often using a catalyst. researchgate.net Allows for deuteration without pre-functionalization of the starting material. researchgate.net Potential for label scrambling; stability of the label can be a concern if placed on an exchangeable proton. chemicalsknowledgehub.com
    Flow Chemistry Utilizes continuous flow reactors instead of batch processing for synthesis. x-chemrx.com Precise control of reaction parameters, improved safety, enhanced mixing, and potentially higher yields. x-chemrx.com Requires specialized equipment; optimization of flow conditions can be complex.
    In Situ Gas Generation Generates reactive isotopic gases like ¹³CO directly within the reaction from a stable precursor. mdpi.com Avoids handling of hazardous gas cylinders; cost-effective. mdpi.com Requires careful control of generation and reaction stoichiometry. x-chemrx.com

    Advanced Computational and In Silico Modeling for Impurity Prediction and Pathway Elucidation

    Computational chemistry and in silico modeling have become indispensable tools in pharmaceutical development, offering the ability to predict the formation of degradation products and elucidate their formation pathways. springernature.comnih.gov For an impurity like GS-566500, these models can simulate its formation under various stress conditions (e.g., acid, base, oxidation, light) that a drug substance might encounter.

    Software programs like Zeneth use a knowledge base of known chemical transformations to predict likely degradation products from a given parent molecule. springernature.comfigshare.com These tools can be benchmarked and refined using experimentally derived data to improve their predictive accuracy. figshare.com The process involves creating a 3D structure of the parent drug (Sofosbuvir) and using computational algorithms to identify potential reactive sites and degradation pathways that could lead to the formation of the GS-566500 impurity.

    Furthermore, computational models can leverage data from labeled compounds. For instance, computational software can generate predicted infrared (IR) spectra for both the unlabeled and the labeled impurity (GS-566500-¹³C-d3). coe.eduacs.org By comparing the predicted spectra, researchers can understand how isotopic substitution affects the vibrational modes of the molecule, which can then be correlated with experimental data to confirm the impurity's structure and the position of the labels. acs.org This synergy between wet chemistry and computational investigation enhances the confidence in impurity identification and characterization. acs.org

    Table 2: In Silico Workflow for Impurity Prediction and Pathway Elucidation

    Step Description Tools and Techniques Relevance to GS-566500-¹³C-d3
    1. Input Structure The chemical structure of the parent drug (Sofosbuvir) is entered into the software. Molecular drawing software, 3D structure generation. The starting point for predicting the formation of the GS-566500 impurity.
    2. Degradation Prediction The software applies a rule-based expert system to predict potential degradation products under various stress conditions. springernature.com Zeneth, DELPHI, and other prediction software. springernature.com Identifies the likely chemical reactions and conditions that lead to the formation of the GS-566500 structure.
    3. Pathway Elucidation The program maps out the step-by-step chemical transformations from the parent drug to the impurity. Reaction pathway mapping tools. Provides a mechanistic understanding of how the impurity is formed, which is crucial for developing control strategies.
    4. Likelihood Assessment The system assesses the probability of each predicted degradation product forming based on chemical principles and property predictors. figshare.com Knowledge-based scoring, bond dissociation energy predictors. figshare.com Helps prioritize which potential impurities are most likely to be observed experimentally.
    5. Spectral Simulation Computational software generates theoretical analytical data (e.g., IR, NMR spectra) for the predicted impurity. coe.edu GAMESS, and other computational chemistry packages. coe.edu Simulating spectra for both GS-566500 and its ¹³C-d3 labeled version allows for direct comparison with experimental data to confirm structure and label position. acs.org

    Integration of Multi-Omics Approaches with Isotope Tracing in Metabolism Research

    The integration of multi-omics technologies (such as metabolomics, proteomics, and transcriptomics) with stable isotope tracing offers a system-wide view of metabolic networks. irisotope.comtandfonline.com Using a labeled impurity like Sofosbuvir Impurity (GS-566500)-13C-d3 as a tracer allows researchers to follow its metabolic fate within a biological system with high precision. masonaco.org This approach provides dynamic information about metabolic fluxes and pathway activities, which cannot be obtained from static "snapshot" measurements alone. immune-system-research.com

    When a labeled compound is introduced into cells or an organism, the isotopic labels (¹³C and ²H) are incorporated into downstream metabolites. immune-system-research.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect these labeled metabolites, distinguishing them from their unlabeled counterparts based on their increased mass. immune-system-research.comwikipedia.org

    By combining this isotope tracing data with other omics data, a more complete picture emerges:

    Metabolomics identifies and quantifies the full range of metabolites, revealing which pathways the labeled impurity enters. silantes.com

    Proteomics can identify changes in the expression of enzymes and transport proteins involved in the impurity's metabolism. moravek.com

    Transcriptomics measures changes in gene expression, indicating which metabolic pathways are activated or suppressed in response to the impurity. nih.gov

    This integrated approach can reveal not only the direct metabolic pathway of the impurity but also its broader impact on cellular physiology and potential off-target effects. tandfonline.combiorxiv.org Such comprehensive understanding is critical for assessing the toxicological risk of pharmaceutical impurities.

    Table 3: Integrating Multi-Omics with Isotope Tracing of GS-566500-¹³C-d3

    Omics Field Data Provided Integration with Isotope Tracing Insights Gained
    Metabolomics Comprehensive profile of all metabolites in a biological sample. princeton.edu Traces the ¹³C and ²H labels from the impurity into downstream metabolites. immune-system-research.com Elucidates the specific metabolic conversion pathways of the impurity and quantifies pathway flux. tandfonline.comimmune-system-research.com
    Proteomics Identification and quantification of the complete set of proteins. moravek.com Correlates changes in protein expression with the metabolic fate of the labeled impurity. Identifies specific enzymes responsible for metabolizing the impurity and reveals protein-level regulatory responses. moravek.com
    Transcriptomics Quantification of all RNA transcripts, reflecting gene expression levels. silantes.com Links the presence of the impurity to changes in the expression of genes encoding metabolic enzymes or signaling proteins. Uncovers the genetic and regulatory networks that are perturbed by the impurity. nih.govnih.gov
    Fluxomics Measurement of the rates (fluxes) of metabolic reactions within a network. youtube.com Uses the distribution of isotopes in metabolites to calculate the activity rates of metabolic pathways. immune-system-research.com Provides a dynamic view of how the impurity alters the metabolic state of the cell, beyond simple changes in metabolite concentrations. youtube.com

    Role of Labeled Impurities in Emerging Analytical Techniques and Research Paradigms

    Isotopically labeled compounds like this compound are foundational to the accuracy and reliability of modern analytical techniques, particularly those based on mass spectrometry and NMR. nih.govsigmaaldrich.com Their primary role is to serve as ideal internal standards for quantitative analysis. acanthusresearch.com

    In quantitative LC-MS (Liquid Chromatography-Mass Spectrometry), a stable isotope-labeled (SIL) internal standard is considered the gold standard. nih.gov Because the SIL standard is chemically identical to the analyte (the unlabeled impurity), it co-elutes during chromatography and experiences the same effects from the sample matrix, such as ion suppression or enhancement. amazonaws.com By comparing the signal of the known amount of the added labeled standard to the signal of the unlabeled impurity, a highly accurate and precise quantification can be achieved. The distinct mass difference due to the ¹³C and d3 labels allows the mass spectrometer to measure both compounds simultaneously and without interference. amazonaws.com

    In NMR spectroscopy, labeled compounds are used to enhance signals and simplify complex spectra. sigmaaldrich.com For example, ¹³C labeling can be used to perform specific NMR experiments that reveal structural information and intermolecular contacts that would otherwise be impossible to observe. sigmaaldrich.comnih.gov The deuterium in the GS-566500-¹³C-d3 molecule can also be exploited. Replacing protons with deuterium can simplify ¹H NMR spectra and is an excellent probe for studying molecular dynamics. sigmaaldrich.comresearchgate.net

    The availability of well-characterized labeled impurities is crucial for validating analytical methods, conducting stability tests, and supporting regulatory submissions by providing a means to accurately identify and quantify impurities in the final drug product.

    Table 4: Applications of Labeled Impurities in Analytical Techniques

    Analytical Technique Role of Sofosbuvir Impurity (GS-566500)-¹³C-d3 Benefit
    Liquid Chromatography-Mass Spectrometry (LC-MS) Serves as a Stable Isotope-Labeled (SIL) internal standard. nih.gov Compensates for matrix effects, extraction losses, and ionization variability, leading to highly accurate and precise quantification of the unlabeled impurity. amazonaws.com
    Nuclear Magnetic Resonance (NMR) Spectroscopy Acts as a reference compound for structural elucidation and signal assignment. sigmaaldrich.com The ¹³C and ²H labels enable advanced NMR experiments to confirm structure, study dynamics, and simplify complex spectra. sigmaaldrich.comresearchgate.net
    Method Validation Used to spike into samples to assess the performance of an analytical method. Confirms the method's accuracy, precision, linearity, and limit of quantification for the specific impurity.
    Stability Testing Used to accurately quantify the formation of the GS-566500 impurity over time under various stress conditions. Provides reliable data on the degradation pathways and stability profile of the drug substance.
    Pharmacokinetic (PK) Studies Can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of the impurity itself. musechem.com Allows for the differentiation of the administered impurity from any that might be formed in vivo from the parent drug.

    Q & A

    Basic: What analytical techniques are recommended for identifying and quantifying GS-566500-13C-d3 in pharmacokinetic studies?

    Answer:
    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. Key parameters include:

    • Negative ion mode for GS-566500 (m/z 410.1 → 149.9) and its isotopologue GS-566500-13C-d3 (m/z 414.1 → 150.0), optimized with collision energy (CE) values of -29 V and -24 V, respectively .
    • Use of stable isotope-labeled internal standards (e.g., GS-566500-13C-d3) to correct for matrix effects and ionization variability .
    • Chromatographic separation using reversed-phase columns (e.g., C18) with mobile phases containing trifluoroacetic acid or ammonium acetate for peak sharpness and resolution .

    Basic: How are impurity limits for GS-566500-13C-d3 established in compliance with pharmacopeial standards?

    Answer:
    Limits are determined via comparative chromatographic analysis :

    • Relative retention times (RRT) are validated against reference standards, e.g., GS-566500-13C-d3 must elute with RRT consistent with its unlabeled counterpart (±2% deviation) .
    • Thresholds : Any impurity peak area must not exceed 0.15% of the parent compound (sofosbuvir) in spiked samples, with total impurities ≤1.0% .
    • Validation parameters : Include specificity, linearity (R² >0.999), and precision (%RSD ≤2%) per ICH Q2(R1) guidelines .

    Advanced: How can researchers resolve discrepancies in impurity quantification during method validation?

    Answer:
    Discrepancies often arise from matrix interference or chromatographic co-elution . Mitigation strategies include:

    • Robustness testing : Vary mobile phase pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5°C) to assess method stability .
    • Forced degradation studies : Expose samples to acidic/alkaline hydrolysis, oxidation, or thermal stress to confirm specificity and identify degradation products .
    • Data reconciliation : Cross-validate using orthogonal methods (e.g., NMR or high-resolution MS) when LC-MS/MS results conflict with HPLC-UV .

    Advanced: What methodological considerations are critical for studying GS-566500-13C-d3 in hepatic-impaired populations?

    Answer:

    • Pharmacokinetic (PK) modeling : Use joint semi-mechanistic population PK models to account for metabolite interconversion (sofosbuvir → GS-566500 → GS-331007). This requires nonlinear mixed-effects modeling (e.g., NONMEM) with covariates like hepatic enzyme activity .
    • Exposure adjustments : In moderate/severe hepatic impairment, sofosbuvir and GS-566500 exposure increases ~2-fold. Adjust dosing regimens using physiologically based pharmacokinetic (PBPK) simulations .
    • Safety thresholds : Monitor GS-566500-13C-d3 accumulation via trough plasma concentrations, ensuring they remain below toxicity limits established in preclinical models .

    Advanced: How can researchers optimize chromatographic conditions for simultaneous analysis of sofosbuvir and GS-566500-13C-d3?

    Answer:

    • Mobile phase optimization : A 50:50 mixture of 0.1% trifluoroacetic acid in water and acetonitrile provides optimal resolution (retention times: ~3.67 min for sofosbuvir, ~5.70 min for phosphorylated impurities) .
    • Column selection : Use columns with ≤2 µm particle size and pH-stable stationary phases (e.g., Zorbax SB-C18) to minimize peak tailing .
    • System suitability : Ensure resolution (R >2.0) between sofosbuvir, GS-566500-13C-d3, and structurally similar impurities (e.g., impurity C at RRT 1.41) .

    Advanced: What statistical approaches are recommended for analyzing contradictory data in impurity profiling?

    Answer:

    • Multivariate analysis : Apply principal component analysis (PCA) to chromatographic datasets to identify outliers or batch-specific trends .
    • Design of Experiments (DoE) : Use response surface methodology (e.g., via Design-Expert® software) to model interactions between variables (e.g., mobile phase pH, column type) and impurity recovery .
    • Bayesian inference : Incorporate prior knowledge (e.g., historical impurity limits) to refine posterior probability distributions in cases of ambiguous data .

    Basic: What stability-indicating parameters must be validated for GS-566500-13C-d3 in long-term storage?

    Answer:

    • Storage conditions : Validate at -80°C (long-term) and 4°C (short-term) with periodic testing for degradation (e.g., every 3 months) .
    • Stability criteria : ≤10% deviation in peak area ratio (analyte/internal standard) and absence of new degradation peaks in forced degradation studies .
    • Container compatibility : Use amber glass vials to prevent photodegradation, validated via UV-light exposure tests .

    Advanced: How can metabolite kinetics of GS-566500-13C-d3 be integrated into a population PK model?

    Answer:

    • Mechanistic modeling : Develop a compartmental model linking sofosbuvir’s absorption, hepatic conversion to GS-566500, and subsequent metabolism to GS-331007 .
    • Covariate analysis : Include covariates such as body weight, renal function, and CYP3A4 activity to explain inter-individual variability .
    • Validation : Perform visual predictive checks (VPCs) and bootstrap analysis to confirm model robustness across demographic subgroups .

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